molecular formula C13H8N4O3S B2400887 (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1356817-69-0

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2400887
CAS No.: 1356817-69-0
M. Wt: 300.29
InChI Key: HRLGPNBGRXGVSH-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C13H8N4O3S and its molecular weight is 300.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity Research has indicated that compounds incorporating the thiazole moiety, such as (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide, have been explored for their antimicrobial properties. Bondock et al. (2008) synthesized various heterocycles incorporating the antipyrine moiety, which showed promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Anticancer Activity Another significant application area is in the synthesis of compounds with potential anticancer activities. Buzun et al. (2021) highlighted the synthesis of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, demonstrating anticancer activity against various cancer cell lines. This work underscores the potential of derivatives of this compound in cancer treatment strategies (Buzun et al., 2021).

Material Science In the field of material science, compounds containing nitro groups and thiazole rings have been incorporated into polyamides to create materials with high refractive indices and excellent solubility. Javadi et al. (2015) developed high-refractive-index polyamides by introducing nitro groups and thiazole rings, showcasing applications in creating transparent and highly refractive materials for advanced optical applications (Javadi et al., 2015).

Heterocyclic Synthesis The versatility of this compound extends to its use as a precursor in heterocyclic synthesis. Dyachenko and Vovk (2013) described its application in producing propane-bis(thioamide), which serves as a key intermediate for synthesizing a variety of thiazoles and other heterocyclic compounds, indicating its utility in organic synthesis and the development of novel chemical entities (Dyachenko & Vovk, 2013).

Properties

IUPAC Name

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c14-6-9(12(15)18)4-10-7-21-13(16-10)8-2-1-3-11(5-8)17(19)20/h1-5,7H,(H2,15,18)/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLGPNBGRXGVSH-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=C(/C#N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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